molecular formula C11H20Br2N2 B7829765 (3-Aminobenzyl)diethylamine dihydrobromide

(3-Aminobenzyl)diethylamine dihydrobromide

Cat. No.: B7829765
M. Wt: 340.10 g/mol
InChI Key: GHMQYLQIOPMPLS-UHFFFAOYSA-N
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Description

(3-Aminobenzyl)diethylamine dihydrobromide is a chemical compound with the molecular formula C11H18N2.2BrH. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of an aminobenzyl group attached to a diethylamine moiety, and it is commonly used in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminobenzyl)diethylamine dihydrobromide typically involves the reaction of 3-nitrobenzyl chloride with diethylamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and the reduction step may be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(3-Aminobenzyl)diethylamine dihydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(3-Aminobenzyl)diethylamine dihydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Aminobenzyl)diethylamine dihydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The aminobenzyl group may participate in hydrogen bonding and electrostatic interactions, while the diethylamine moiety can enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • (3-Aminobenzyl)dimethylamine
  • (3-Aminobenzyl)methylamine
  • (3-Aminobenzyl)ethylamine

Uniqueness

(3-Aminobenzyl)diethylamine dihydrobromide is unique due to its specific combination of an aminobenzyl group and a diethylamine moiety, which imparts distinct chemical and physical properties. This combination allows for versatile reactivity and a wide range of applications in various fields of research.

Properties

IUPAC Name

3-(diethylaminomethyl)aniline;dihydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2.2BrH/c1-3-13(4-2)9-10-6-5-7-11(12)8-10;;/h5-8H,3-4,9,12H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMQYLQIOPMPLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC(=CC=C1)N.Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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